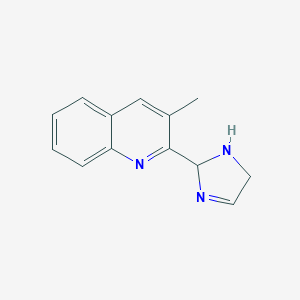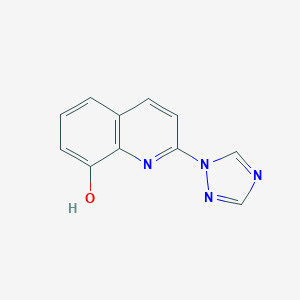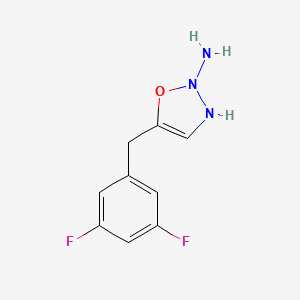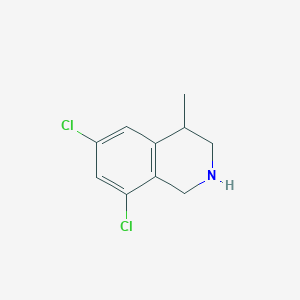
2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dihydro-1H-imidazol-2-yl)-3-methylchinolin ist eine heterocyclische Verbindung, die sowohl Imidazol- als auch Chinolin-Einheiten aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2,5-Dihydro-1H-imidazol-2-yl)-3-methylchinolin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine übliche Methode beinhaltet die Reaktion von 2-Aminobenzylamin mit 2-Chlor-3-methylchinolin in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem polaren Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für 2-(2,5-Dihydro-1H-imidazol-2-yl)-3-methylchinolin nicht gut dokumentiert sind, würde eine großtechnische Synthese wahrscheinlich eine Optimierung der Methoden im Labormaßstab beinhalten. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren zur Steigerung der Ausbeute und Effizienz sowie die Implementierung von Prinzipien der grünen Chemie zur Minimierung der Umweltbelastung umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2,5-Dihydro-1H-imidazol-2-yl)-3-methylchinolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Imidazolring kann oxidiert werden, um Imidazol-N-oxide zu bilden.
Reduktion: Die Chinolineinheit kann reduziert werden, um Tetrahydrochinolin-Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.
Reduktion: Die katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) kann eingesetzt werden.
Substitution: Friedel-Crafts-Acylierungs- oder Alkylierungsreaktionen unter Verwendung von Aluminiumchlorid (AlCl3) als Katalysator sind typisch.
Hauptprodukte
Oxidation: Imidazol-N-oxide.
Reduktion: Tetrahydrochinolin-Derivate.
Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dihydro-1H-imidazol-2-yl)-3-methylchinolin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf sein Potenzial als Ligand in biochemischen Assays und als Sonde zur Untersuchung der Enzymaktivität untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und antikanzerogener Aktivität.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(2,5-Dihydro-1H-imidazol-2-yl)-3-methylchinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen kann es beispielsweise wirken, indem es an Enzyme oder Rezeptoren bindet und deren Aktivität moduliert. Der Imidazolring kann mit Metallionen koordinieren und verschiedene biochemische Pfade beeinflussen. Darüber hinaus kann die Chinolineinheit in die DNA intercalieren und so die Genexpression und zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of 2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(1H-Imidazol-2-yl)-3-methylchinolin
- 2-(2,5-Dihydro-1H-imidazol-2-yl)-6-methylchinolin
- 2-(2,5-Dihydro-1H-imidazol-2-yl)-3-ethylchinolin
Einzigartigkeit
2-(2,5-Dihydro-1H-imidazol-2-yl)-3-methylchinolin ist aufgrund der spezifischen Positionierung der Imidazol- und Methylgruppen einzigartig, die seine Reaktivität und Bindungseigenschaften beeinflussen können. Diese strukturelle Einzigartigkeit kann zu unterschiedlichen biologischen Aktivitäten und chemischen Reaktivitäten im Vergleich zu seinen Analoga führen.
Eigenschaften
Molekularformel |
C13H13N3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-(2,5-dihydro-1H-imidazol-2-yl)-3-methylquinoline |
InChI |
InChI=1S/C13H13N3/c1-9-8-10-4-2-3-5-11(10)16-12(9)13-14-6-7-15-13/h2-6,8,13,15H,7H2,1H3 |
InChI-Schlüssel |
XMDLCVBDVIODEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2N=C1C3NCC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11890035.png)
![1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11890040.png)


![4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol](/img/structure/B11890073.png)




![N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11890099.png)
![3-Fluoro-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile](/img/structure/B11890107.png)

![7-Bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11890121.png)
